molecular formula C9H9BrO3 B1588814 Methyl 2-(5-bromo-2-hydroxyphenyl)acetate CAS No. 220801-66-1

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

Cat. No. B1588814
CAS RN: 220801-66-1
M. Wt: 245.07 g/mol
InChI Key: WDMIWHBNMUBGHF-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is also known by its IUPAC name, methyl (5-bromo-2-hydroxyphenyl)acetate .


Synthesis Analysis

The synthesis of “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be achieved through several steps . The process begins with the reaction of p-hydroxyphenylacetone with bromomethane to produce a brominated compound. This brominated compound then reacts with methyl carbonate under the catalysis of a base to yield "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" .


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is 1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 . This indicates the presence of a bromine atom attached to the 5th carbon of the phenyl ring, a hydroxy group attached to the 2nd carbon of the phenyl ring, and a methyl ester group attached to the 2nd carbon of the phenyl ring .


Physical And Chemical Properties Analysis

“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” has a density of 1.562±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is predicted to be 317.1±27.0 °C . It is a solid at room temperature .

Scientific Research Applications

Structural Analysis and Crystallography

Studies on compounds similar to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, reveal their structural characteristics and potential for forming isomeric products during synthesis. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate provides insights into the compound's arrangement and potential interactions in solid form S. Lee, J. Ryu, & Junseong Lee (2017).

Synthetic Applications

The preparation and synthetic utility of related compounds, such as Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction, illustrate the methodologies applicable to the synthesis of complex molecules and their potential as drug intermediates. This particular synthesis demonstrates the compound's role in enhancing scientific research and experimental skills in academic settings W. Min (2015).

Biological Activity

Research on structurally related compounds, such as phenylacetic acid derivatives produced by Curvularia lunata, points towards potential biological activities. Although these compounds did not exhibit significant antimicrobial or antioxidant activity, one derivative, 4-epiradicinol, showed inhibitory effects against various bacteria, suggesting the potential for similar compounds to possess biologically relevant properties Gouri B. Varma et al. (2006).

Safety and Hazards

“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used as a synthetic intermediate in the preparation of other organic compounds, such as benzothiazole derivatives . It can also be used in the pharmaceutical industry as a synthetic intermediate for some drugs, such as antibiotics, analgesics, and anticancer drugs .

properties

IUPAC Name

methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMIWHBNMUBGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443159
Record name Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

CAS RN

220801-66-1
Record name Methyl 5-bromo-2-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220801-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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